molecular formula C19H26N4O3S B11148709 1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide

1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide

Cat. No.: B11148709
M. Wt: 390.5 g/mol
InChI Key: UBRJPCCYETVQFZ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenylsulfonyl group, a pyrazole ring, and a piperidinecarboxamide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

The synthesis of 1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde: This intermediate is synthesized through the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde source under controlled conditions.

    Formation of the pyrazole-piperidine intermediate: The aldehyde intermediate is then reacted with piperidine to form the corresponding pyrazole-piperidine compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide can be compared with similar compounds such as:

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.

    1-(Phenylsulfonyl)-N-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide: Similar structure but with different methylation pattern on the pyrazole ring.

    1-(Phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxamide: Contains a pyrrolidine ring instead of a piperidine ring, affecting its reactivity and biological activity.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H26N4O3S/c1-14-18(15(2)22(3)21-14)12-20-19(24)16-8-7-11-23(13-16)27(25,26)17-9-5-4-6-10-17/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,20,24)

InChI Key

UBRJPCCYETVQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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